

Pemigatinib safety profile compared to other FGFR inhibitors

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Compound Focus: Pemigatinib

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FGFR Inhibitors: Safety Profile Comparison

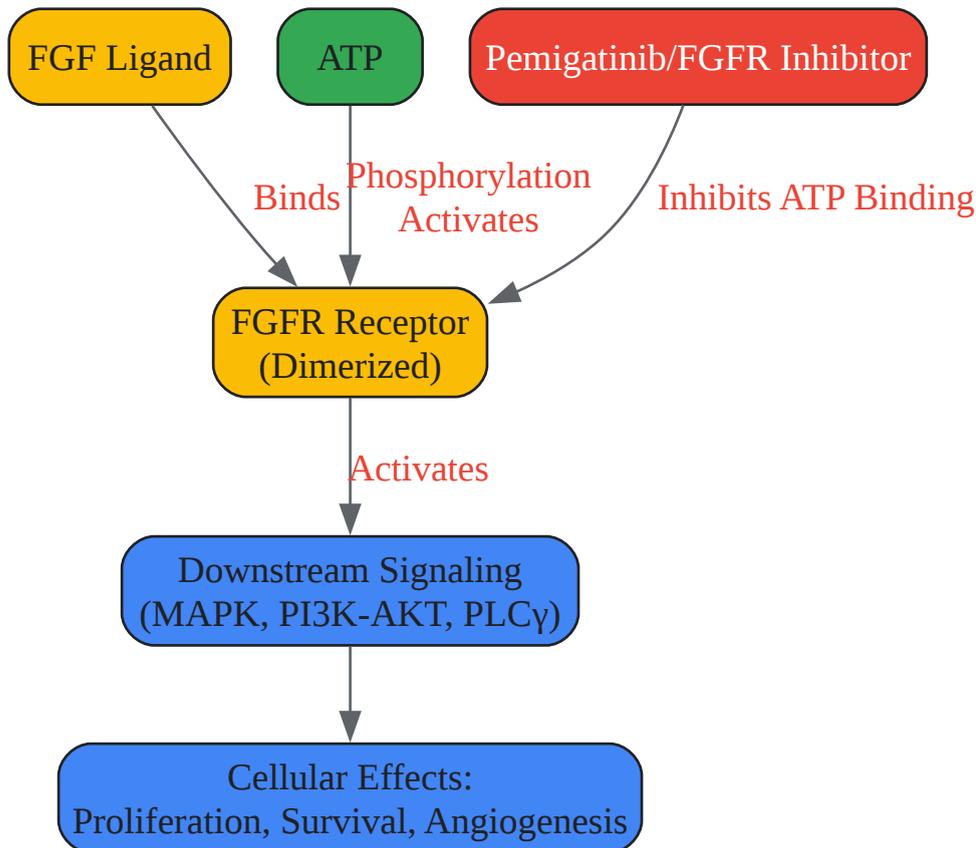
Drug Name	FGFR Target	Most Common Adverse Events (AEs)	Notable Safety Findings	Onset of AEs (Median Time)
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| **Pemigatinib** | FGFR1, FGFR2, FGFR3 [1] [2] | **Very Common (>50%):** Hyperphosphatemia (84%), Stomatitis (53%) **Common:** Alopecia, Diarrhea, Fatigue, Dysgeusia [3] [4] | - Hyperphosphatemia is an expected on-target effect [4]

- Associated with reduced fluid intake [5] | 29 days [5] | | **Erdafitinib** | Pan-FGFR (1-4) | **Common:** Hyperphosphatemia, Stomatitis, Palmar-plantar erythrodysesthesia syndrome (Hand-Foot Syndrome), Nail toxicity [5] | - Higher incidence of severe **ocular disorders** (e.g., corneal thinning, retinal pigment epithelial detachment) [5]
- Associated with nail toxicity [5] | 56.5 days [5] | | **Futibatinib** | Pan-FGFR (1-4) (irreversible) | **Common:** Hyperphosphatemia, Alopecia, Diarrhea, Fatigue, Dysgeusia [3] | - Associated with **decreased blood magnesium** levels [5]
- Potential increased risk of death in patients aged <65 years (subgroup analysis) [5] | 25 days [5] | | **Ivosidenib*(For context, targets IDH1, not FGFR)*** | IDH1 | **Common:** Diarrhea, Fatigue, Dysgeusia [3] | - Associated with **QTc interval prolongation** [3] | Not Applicable |

Understanding the Mechanism and Class Effects

The safety profiles of these drugs are directly linked to their mechanism of action. The following diagram illustrates the FGFR signaling pathway and how inhibitors like **pemigatinib** work.



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As shown above, **Pemigatinib** is a **selective, ATP-competitive inhibitor** of FGFR1, FGFR2, and FGFR3 [1] [2]. By binding to the ATP-binding site, it prevents receptor phosphorylation and activation, thereby blocking the downstream signaling pathways that drive tumor cell growth and survival [2].

Many of the shared adverse events like **hyperphosphatemia** are considered on-target effects, resulting from the disruption of FGF23-mediated phosphate reabsorption in the kidneys [4] [5]. Ocular disorders are another class effect, though they appear more frequently and severely with erdafitinib [5].

Methodologies for Safety Assessment

The data in this guide comes from different types of studies, each with its own strengths. Understanding their methodologies is key to interpreting the results.

- **Clinical Trials (e.g., FIGHT-207):** This is a **phase II, open-label, single-arm basket trial** for **Pemigatinib** [4]. Patients with confirmed FGFR alterations received **pemigatinib** 13.5 mg orally once daily. Safety was a secondary endpoint, assessed by monitoring the type, frequency, and severity of Adverse Events (AEs), which were graded using established criteria like the Common Terminology Criteria for Adverse Events (CTCAE) [4]. This method provides high-quality efficacy data but may not capture rarer AEs due to limited sample size and strict patient selection.
- **Systematic Reviews:** These studies comprehensively search literature databases (e.g., MEDLINE, Embase) using predefined strategies to identify all relevant clinical trials on a topic. Researchers then systematically extract and synthesize the safety data from these individual studies, as was done for **pemigatinib**, futibatinib, and ivosidenib [3]. This approach provides a robust, aggregated summary of evidence but is limited by the quality and heterogeneity of the included primary studies.
- **Post-Marketing Pharmacovigilance (e.g., FAERS Analysis):** This method involves **data mining of spontaneous reporting systems** like the FDA Adverse Event Reporting System (FAERS) [5]. Researchers collect reports where a drug is listed as a "primary suspect," clean the data by removing duplicates, and then use statistical disproportionality analysis (e.g., Reporting Odds Ratio - ROR) to detect signals of potential AEs. This is crucial for identifying novel, rare, or delayed AEs in a large, real-world population, though it cannot prove causation.

Management and Monitoring Considerations

For researchers and clinicians, the following points are critical:

- **Proactive Management:** The most common AEs are often manageable with **dose modifications** (interruptions or reductions) and supportive care [3] [4].
- **Routine Monitoring** is essential and should include:
 - **Serum phosphate, calcium, and magnesium levels** to manage electrolyte imbalances [5].
 - **Ophthalmic examinations**, particularly for patients on erdafitinib, to monitor for retinal disorders [5].
 - **ECG monitoring** for patients on ivosidenib due to the risk of QTc prolongation [3].
- **Real-World Evidence:** The novel signals from pharmacovigilance studies, such as "fluid intake reduced" with **pemigatinib**, highlight the importance of post-marketing surveillance to fully characterize a drug's safety profile beyond the controlled clinical trial setting [5].

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